Propane-1-sulfinyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propane-1-sulfinyl chloride (PSC) is a sulfinyl halide compound, which is a derivative of propane. It is a colorless, odorless solid that is highly soluble in water and has an extremely low vapor pressure. PSC has a variety of uses in the laboratory, including as a reagent for the synthesis of organic compounds, as a catalyst for chemical reactions, and as a component of solvents and other materials. PSC is also used in the pharmaceutical industry for the synthesis of drugs and in the food industry for the production of food additives.

Scientific Research Applications

Synthesis of Hydroxyalkanesulfonyl Chlorides

Propane-1-sulfinyl chloride is useful in synthesizing hydroxyalkanesulfonyl chlorides. King and Rathore (1987) demonstrated the synthesis of 3-Hydroxy-1-propanesulfonyl chloride, a compound obtained by chlorinating sodium 3-hydroxy-1-propanesulfinate. This synthesis process highlights the potential of this compound in chemical synthesis, particularly in creating sulfonyl chlorides with specific structures (King & Rathore, 1987).

Modification of Polymers

The compound has been studied for its ability to modify polymers. Velden et al. (1977) explored 1,3-propane sultone, a derivative of this compound, for modifying cellulose, cellulose acetate, and polyacrylonitrile. This research provides insights into the compound's utility in enhancing the properties of polymers, especially in membrane technology (Velden, Rupkema, Smolders & Bantjes, 1977).

Catalysis and Chemical Reactions

Hubbard et al. (1993) investigated the use of sulfated catalysts, including those derived from this compound, in propane oxidation. This research underscores the role of such compounds in catalytic processes, particularly in oxidation reactions (Hubbard, Otto, Gandhi & Ng, 1993).

Lithium-Ion Battery Performance

Pires et al. (2015) studied 1,3-propane sultone, related to this compound, for improving lithium-ion battery performance. This research shows the compound's potential in enhancing the efficiency and durability of batteries, particularly at high potentials (Pires, Timperman, Castets, Peña, Dumont, Levasseur, Dedryvère, Tessier & Anouti, 2015).

Nucleophilic Sulfoalkylation Reagents

Adamczyk et al. (2001) highlighted the use of nucleophilic sulfoalkylation reagents derived from chloroalkylsulfonyl chlorides, closely related to this compound. This research contributes to understanding the compound's role in creating sulfoalkylation reagents for enhancing hydrophilicity in various applications (Adamczyk, Chen & Mattingly, 2001).

Safety and Hazards

Propane-1-sulfinyl chloride is classified as a skin corrosive (Category 1B) and an eye irritant (Category 2A) . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection . In case of contact with skin or eyes, rinse with water and seek medical attention .

Biochemical Analysis

Biochemical Properties

Propane-1-sulfinyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of ionic liquids and sulfonamides . It interacts with various enzymes and proteins, including methylglyoxal synthase and glycerol dehydrogenase, which are involved in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . These interactions are crucial for the formation of stable ionic liquids, which have applications in green chemistry and industrial processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with specific proteins and enzymes, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, resulting in changes in gene expression and cellular metabolism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under specific conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cells. Long-term studies in vitro and in vivo have provided insights into the compound’s stability and potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed in studies, where specific dosages are required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the production of key metabolites, such as 1,2-propanediol and 1-propanol, by modulating the activity of enzymes involved in these pathways . Understanding these metabolic interactions is crucial for optimizing the compound’s use in biochemical applications and industrial processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via specific membrane transporters, where it can interact with intracellular proteins and enzymes to exert its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for understanding the compound’s activity and function within cells. For example, this compound may localize to the cytoplasm or specific organelles, where it can interact with target proteins and enzymes to modulate cellular processes.

properties

IUPAC Name |

propane-1-sulfinyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClOS/c1-2-3-6(4)5/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUVJGOKAOXNHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

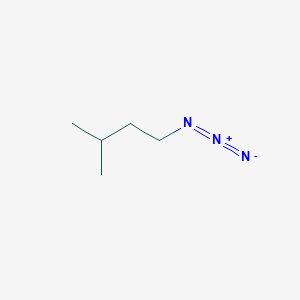

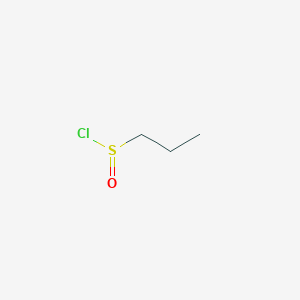

CCCS(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509006 |

Source

|

| Record name | Propane-1-sulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23267-68-7 |

Source

|

| Record name | Propane-1-sulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.